4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
4-Amino-3’-methoxy[1,1’-biphenyl]-3-carboxylic acid is a biphenyl derivative, which means it consists of two benzene rings linked at the [1,1’] position. This compound is part of a broader class of biphenyl derivatives known for their significant roles in synthetic organic chemistry and natural products . These compounds are often found in medicinally active compounds, marketed drugs, and natural products .
Preparation Methods
The synthesis of 4-Amino-3’-methoxy[1,1’-biphenyl]-3-carboxylic acid typically involves several steps. One common method starts with the treatment of methyl 2-bromo-6-iodobenzoate with (4-methoxyphenyl)boronic acid in the presence of sodium carbonate, bis-triphenylphosphine palladium dichloride, and a mixture of water and tetrahydrofuran . This reaction yields methyl-3-bromo-4’-methoxy-[1,1’-biphenyl]-2-carboxylate, which can then be further processed to obtain the desired compound .
Chemical Reactions Analysis
4-Amino-3’-methoxy[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to benzene, biphenyl derivatives undergo electrophilic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation and Reduction: These reactions can modify the functional groups attached to the biphenyl core. For example, oxidation can convert alcohol groups to carboxylic acids, while reduction can convert nitro groups to amines.
Coupling Reactions: Reactions such as Suzuki-Miyaura coupling are used to form carbon-carbon bonds between the biphenyl core and other aromatic compounds.
Scientific Research Applications
4-Amino-3’-methoxy[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-3’-methoxy[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, biphenyl derivatives can inhibit enzymes or interact with receptors, leading to various biological effects . The exact mechanism depends on the specific functional groups attached to the biphenyl core and their interactions with biological molecules.
Comparison with Similar Compounds
4-Amino-3’-methoxy[1,1’-biphenyl]-3-carboxylic acid can be compared to other biphenyl derivatives such as:
4-Amino-3-methoxybenzoic acid: This compound has a similar structure but lacks the biphenyl core, making it less versatile in certain reactions.
6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoic acid:
These comparisons highlight the unique properties of 4-Amino-3’-methoxy[1,1’-biphenyl]-3-carboxylic acid, particularly its versatility in synthetic applications and its potential biological activities.
Properties
IUPAC Name |
2-amino-5-(3-methoxyphenyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-11-4-2-3-9(7-11)10-5-6-13(15)12(8-10)14(16)17/h2-8H,15H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRDTPZHISGZDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624805 | |
Record name | 4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438190-81-9 | |
Record name | 4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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